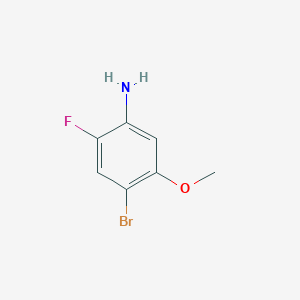

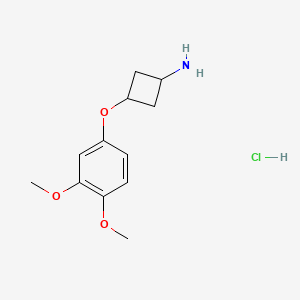

![molecular formula C19H20N4 B2490256 11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 849825-99-6](/img/structure/B2490256.png)

11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzimidazo[1,2-b]isoquinoline, which is a type of isoquinoline. Isoquinolines are nitrogen-containing heterocyclic compounds that are found throughout nature in various forms .

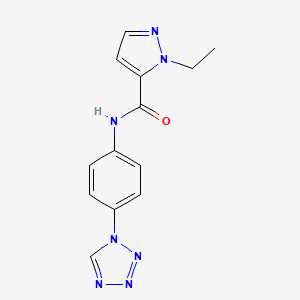

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several cyclic structures including a benzimidazole and an isoquinoline ring. The presence of the isopropylamino and nitrile groups would also add to the complexity of the structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of the nitrile group could influence its polarity and reactivity .Wissenschaftliche Forschungsanwendungen

Anti-α-Glucosidase Activity

This compound has shown significant anti-α-glucosidase activity . In a study, it was found to be 186 times stronger than acarbose, a commonly used α-glucosidase inhibitor . This makes it a potential candidate for the development of new α-glucosidase inhibitors, which are crucial in the treatment of diabetes .

Diabetes Treatment

Given its strong anti-α-glucosidase activity, this compound could be used in the treatment of diabetes . α-Glucosidase is a crucial enzyme in the small intestine responsible for the hydrolysis of carbohydrates, and its inhibition can delay carbohydrate ingestion and reduce postprandial hyperglycemia .

Drug Development

The compound’s strong anti-α-glucosidase activity and its potential as a diabetes treatment make it a promising lead compound for drug development . Its drug-like properties have been investigated, further supporting its potential in this field .

Antiviral Activity

Isoquinoline and related alkaloids, which include this compound, have shown promising antiviral activity . They interfere with multiple pathways crucial in viral replication, making them potential candidates for the development of antiviral drugs .

Treatment of Complex Diseases

Certain viral infections are involved in the etiology of complex diseases such as hyperglycemia, Alzheimer’s disease, and cancer . Given its antiviral activity, this compound could potentially be used in the treatment of these diseases .

Environmentally Friendly Synthesis

The synthesis of benzimidazo[2,1-a]isoquinoline, a related compound, has been proposed using environmentally friendly routes . This suggests potential for the development of green synthesis methods for “11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile”.

Wirkmechanismus

Target of action

The compound is structurally similar to tetrahydroisoquinolines (THIQs), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of action

Thiqs generally interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical pathways

Without specific research on this compound, it’s difficult to determine the exact biochemical pathways it affects. Thiqs are known to affect various biochemical pathways, depending on their specific targets .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

11-(propan-2-ylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4/c1-12(2)21-18-14-8-4-3-7-13(14)15(11-20)19-22-16-9-5-6-10-17(16)23(18)19/h5-6,9-10,12,21H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLNUCWMVZQMPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(Propan-2-ylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2490180.png)

![1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2490183.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2490185.png)

![(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2490193.png)

![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2490194.png)